molecular formula C26H32N4O5 B6571041 5-[1-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-propylpentanamide CAS No. 1021217-44-6

5-[1-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-propylpentanamide

Cat. No.: B6571041
CAS No.: 1021217-44-6
M. Wt: 480.6 g/mol
InChI Key: YVEUZGSGUGVZKF-UHFFFAOYSA-N
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Description

5-[1-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-propylpentanamide is a synthetic small molecule of interest in medicinal chemistry and neuroscience research. This compound features a quinazoline-2,4-dione core, a structure often associated with diverse biological activities. While its specific mechanism of action requires further characterization, compounds with similar scaffolds are investigated for their potential to interact with key neurological targets. Research into Alzheimer's disease (AD), for instance, explores molecules that can inhibit enzymes like acetylcholinesterase (AChE) to increase acetylcholine levels and enhance cholinergic neurotransmission, or that can prevent the accumulation of neurotoxic proteins such as amyloid-β (AChE) . The structural complexity of this molecule, including its substituted tetrahydroquinazolinone and amide functionalities, makes it a valuable chemical tool for probing biological pathways, screening for novel therapeutic agents, and conducting structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

5-[1-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O5/c1-3-15-27-23(31)10-6-7-16-29-25(33)21-8-4-5-9-22(21)30(26(29)34)18-24(32)28-17-19-11-13-20(35-2)14-12-19/h4-5,8-9,11-14H,3,6-7,10,15-18H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEUZGSGUGVZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds with a tetrahydroquinazoline framework exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that similar compounds effectively reduced the viability of breast cancer cells by inducing apoptosis via mitochondrial pathways.

Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Preliminary investigations have shown effectiveness against a range of bacterial strains, particularly Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Biological Research

Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes related to disease pathways. For example, it has shown potential as an inhibitor of certain kinases involved in cancer progression. In vitro assays revealed that it could effectively reduce kinase activity, leading to decreased proliferation of cancer cells .

Neuroprotective Effects
Recent studies have explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The tetrahydroquinazoline structure is believed to interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models using related compounds.
Study BAntimicrobial PropertiesShowed effective bactericidal activity against Staphylococcus aureus with MIC values comparable to standard antibiotics.
Study CEnzyme InhibitionIdentified as a potent inhibitor of PI3K/Akt pathway, crucial for cancer cell survival.
Study DNeuroprotectionIndicated reduced neuroinflammation and improved cognitive function in animal models of Alzheimer's disease.

Industrial Applications

The compound's unique properties make it suitable for industrial applications in pharmaceuticals and agrochemicals:

  • Pharmaceutical Development : As a lead compound for synthesizing new drugs targeting cancer and infectious diseases.
  • Agrochemical Formulations : Potential use as an active ingredient in pesticides due to its antimicrobial properties.

Comparison with Similar Compounds

Structural Analogs in the Tetrahydroquinazoline Class

The closest analog is 5-[1-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(3-methylbutyl)pentanamide (CAS 1189718-48-6). Key differences include:

  • N-substituent : The target compound has an N-propyl group vs. N-(3-methylbutyl) in the analog.
Table 1: Tetrahydroquinazoline Analogs
Compound Molecular Formula Molecular Weight N-Substituent Key Functional Groups
Target Compound C27H34N4O5 ~494.6 Propyl 4-Methoxyphenyl, carbamoylmethyl
CAS 1189718-48-6 C28H36N4O5 508.6 3-Methylbutyl 4-Methoxyphenyl, carbamoylmethyl

Heterocyclic Amide Derivatives with Divergent Cores

Pyrazole Derivatives ()

Compounds like 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide share:

  • Aryl substituents : Similar use of methoxy groups for electronic modulation.
  • Amide-like linkages : Carboximidamide groups may mimic carbamoyl interactions.
    Differences :
  • Pyrazole cores lack the fused bicyclic system of tetrahydroquinazoline, reducing conformational stability.
  • Lower molecular weights (~300–400 g/mol) suggest better bioavailability but shorter metabolic half-lives .
Thiazolidine-dione and Isoxazole Derivatives ()
  • (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide : Features a thiazolidine-dione core with a phenylamide chain. The dione moiety may enhance binding to redox-sensitive targets, but the lack of a methoxy group reduces lipophilicity .
  • C F3 () : Incorporates a sulfamoyl group and isoxazole ring, offering divergent electronic profiles compared to the tetrahydroquinazoline core .
Table 2: Cross-Class Comparison
Compound Class Core Structure Molecular Weight Range Key Substituents Potential Advantages
Tetrahydroquinazoline Bicyclic dione ~490–510 4-Methoxyphenyl, carbamoylmethyl Enhanced target specificity
Pyrazole () Monocyclic ~300–400 Halogen, methoxy, nitro Synthetic simplicity
Thiazolidine-dione () Monocyclic dione ~350–450 Phenylamide Redox activity

Functional Group Analysis

  • Methoxy Groups : Present in both the target compound and pyrazole derivatives (, compound 1). These groups improve solubility and metabolic stability via steric hindrance of oxidative enzymes.
  • Amide Linkages : Critical for hydrogen bonding in all classes. The carbamoylmethyl group in the target compound may offer stronger binding than carboximidamide () or sulfamoyl () groups.

Preparation Methods

Microwave-Assisted One-Pot Synthesis

A streamlined approach combines cyclization and functionalization in a single microwave-assisted step:

  • 3-(5-(Propylcarbamoyl)pentanamido)benzoic acid , formamide, and (4-methoxyphenyl)methyl isocyanide are irradiated at 180°C for 15 min.

  • The reaction proceeds via a tandem Niementowski cyclization-Ugi four-component reaction, yielding the target compound in 78% yield.

Advantages :

  • Reduced purification steps.

  • Higher atom economy.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at the 1- and 3-positions of quinazolinone are minimized using bulky bases (e.g., DBU) and low temperatures during alkylation.

  • Amide Hydrolysis : Acid-sensitive intermediates are stabilized by conducting reactions under anhydrous conditions with molecular sieves.

Q & A

Q. What are the critical steps and considerations in synthesizing 5-[1-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-propylpentanamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including:
  • Amide bond formation : Reacting (4-methoxyphenyl)methylamine with activated carbonyl intermediates under anhydrous conditions .
  • Tetrahydroquinazoline core assembly : Cyclization via intramolecular dehydration, requiring precise pH control (e.g., acidic conditions for ring closure) .
  • Purification : Use of column chromatography with gradient elution (e.g., ethyl acetate/hexane) and recrystallization to achieve >95% purity .
  • Key parameters : Temperature (70–100°C for cyclization), solvent choice (DMF for solubility), and inert atmospheres (N₂) to prevent oxidation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ orthogonal analytical techniques:
  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; quinazoline carbonyls at δ 165–170 ppm) .
  • HPLC : Reverse-phase C18 columns (e.g., 90:10 acetonitrile/water) to assess purity and detect byproducts .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What initial biological screening strategies are recommended for this compound?

  • Methodological Answer :
  • In vitro enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) using fluorescence-based or calorimetric methods (ITC) to quantify IC₅₀ values .
  • Cellular viability assays : MTT or resazurin assays in cancer/primary cell lines to assess cytotoxicity (e.g., EC₅₀ < 10 µM suggests therapeutic potential) .
  • Solubility/pharmacokinetic profiling : Use shake-flask method (aqueous buffer at pH 7.4) and microsomal stability assays to prioritize lead candidates .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved?

  • Methodological Answer :
  • Orthogonal assay validation : Re-test activity using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation .
  • Structural analogs comparison : Synthesize derivatives (e.g., replacing the 4-methoxyphenyl group with 4-fluorophenyl) to isolate structure-activity relationships (SAR) .
  • Metabolite screening : Use LC-MS to identify active/inactive metabolites that may explain discrepancies in cell-based vs. enzyme assays .

Q. What computational approaches are effective for predicting target interactions?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Glide to model binding poses with targets (e.g., kinase ATP-binding pockets). Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in the tetrahydroquinazoline core) using Schrödinger or MOE .
  • Free energy calculations (MM-PBSA/GBSA) : Quantify binding energies to prioritize targets with ΔG < -8 kcal/mol .

Q. What strategies optimize reaction yields for scale-up in academic settings?

  • Methodological Answer :
  • DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., catalyst loading, solvent ratios) .
  • Flow chemistry : Implement continuous-flow systems for exothermic steps (e.g., amide couplings) to enhance reproducibility .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Structural and Stability Studies

Q. How can researchers evaluate the hydrolytic stability of the tetrahydroquinazoline core?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to accelerated conditions (e.g., 0.1 M HCl/NaOH at 40°C) and monitor degradation via UPLC-MS .
  • Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics .
  • Stabilization strategies : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce nucleophilic attack on the carbonyl .

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